molecular formula C22H29NO2 B8516601 Ethyl 4-[(7-phenylheptyl)amino]benzoate CAS No. 61440-35-5

Ethyl 4-[(7-phenylheptyl)amino]benzoate

Cat. No. B8516601
Key on ui cas rn: 61440-35-5
M. Wt: 339.5 g/mol
InChI Key: GVYGECOMGFAWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04350822

Procedure details

A mixture of 8.25 g. of ethyl p-aminobenzoate, 5.06 g. of 7-phenylheptylchloride, 3.6 g. of sodium iodide and 25 ml. of hexamethylphosphoramide is heated in an oil bath at 110° C. for 20 hours. The mixture is chilled, diluted with 30 ml. of ethanol-water (1:1) and with water to give crystals, m.p. 65°-67° C. Recrystallization from ethanol gives white crystals, m.p. 66.5°-68° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[C:13]1([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]Cl)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[I-].[Na+].CN(C)P(N(C)C)(N(C)C)=O>O.C(O)C.O>[C:13]1([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 8.25 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is chilled
ADDITION
Type
ADDITION
Details
diluted with 30 ml
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
gives white crystals, m.p. 66.5°-68° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CCCCCCCNC1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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